
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C. The reaction mixture is stirred for approximately 21 hours, followed by quenching and acidification to pH 3 using dilute hydrochloric acid (HCl), and then basification to pH 8 using solid sodium carbonate (Na2CO3). The product is then purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with kinase enzymes and other regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Aminopyridin-3-yl)methanol: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidin-3-ol: Similar structure but lacks the pyridine ring.
5-Aminonicotinic acid: Similar structure but lacks the pyrrolidine ring and hydroxyl group.
Uniqueness
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to the presence of both the pyridine and pyrrolidine rings, along with the amino and hydroxyl functional groups. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
1-(5-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c1-10(14)2-3-13(7-10)9-4-8(11)5-12-6-9/h4-6,14H,2-3,7,11H2,1H3 |
InChI-Schlüssel |
UPKNHDKTYRJPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C2=CN=CC(=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



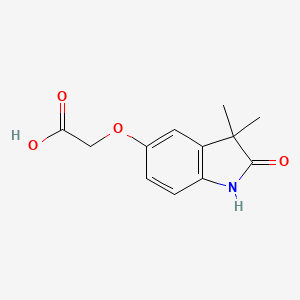
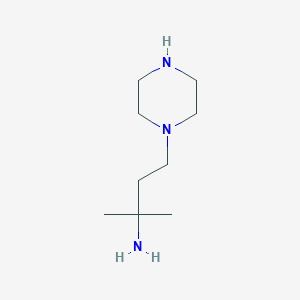
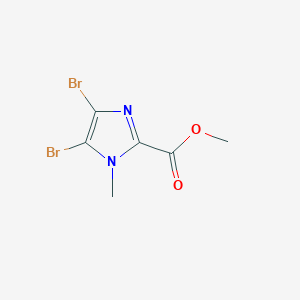


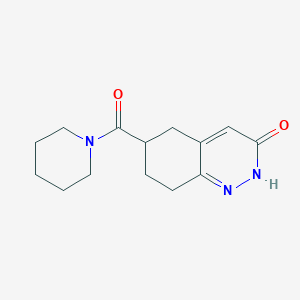

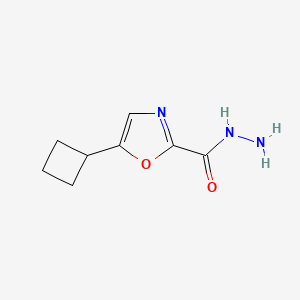
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

